1-Butoxy-2-fluoro-3-nitrobenzene
Description
1-Butoxy-2-fluoro-3-nitrobenzene is a nitroaromatic compound featuring a butoxy group at position 1, a fluorine atom at position 2, and a nitro group at position 3 on the benzene ring. This structural arrangement confers unique physicochemical properties, including moderate polarity due to the electron-withdrawing nitro group and the electron-donating butoxy substituent.
Properties
IUPAC Name |
1-butoxy-2-fluoro-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-2-3-7-15-9-6-4-5-8(10(9)11)12(13)14/h4-6H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFLJOFHYBYIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butoxy-2-fluoro-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactionsThe nitration step typically requires concentrated nitric acid and sulfuric acid as reagents, while the butoxylation step can be achieved using butanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-2-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The nitro group activates the aromatic ring towards nucleophilic attack, allowing substitution reactions with nucleophiles such as amines and alkoxides.
Common Reagents and Conditions
NAS: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures (95–125°C) is commonly used.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
NAS: Substituted aromatic compounds with various nucleophiles.
Reduction: 1-Butoxy-2-fluoro-3-aminobenzene.
Oxidation: 1-Butoxy-2-fluoro-3-carboxybenzene.
Scientific Research Applications
1-Butoxy-2-fluoro-3-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-butoxy-2-fluoro-3-nitrobenzene in chemical reactions involves the activation of the aromatic ring by the nitro group, making it more susceptible to nucleophilic attack. The fluoro group also influences the reactivity by withdrawing electron density from the ring, further enhancing its reactivity towards nucleophiles . The butoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-butoxy-2-fluoro-3-nitrobenzene with structurally related nitroaromatic compounds, focusing on substituent effects, molecular properties, and reactivity:
*Estimated based on molecular formula (C₁₀H₁₁FNO₃).
Key Observations:
Fluorine at position 2 stabilizes the aromatic ring via electron-withdrawing effects, directing further substitutions to the meta position relative to the nitro group .
Solubility Trends: Methoxy and fluoro substituents (e.g., 1-fluoro-2-methoxy-4-nitrobenzene) improve solubility in polar solvents like DMSO or acetone, whereas butoxy derivatives favor nonpolar solvents .
Applications :
- Bromo- and chloro-substituted analogs (e.g., 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene) are preferred for cross-coupling reactions, while nitro-methoxy compounds are leveraged in drug synthesis .
Notes on Data Limitations and Trends
Sparse Direct Data: Limited experimental data exist for this compound itself; comparisons rely on structurally similar compounds (e.g., nitrobenzenes with methoxy, chloro, or bromo substituents) .
Substituent Position Sensitivity : The reactivity and solubility of nitroaromatics are highly dependent on substituent positions. For example, 3-chloro-4-fluoronitrobenzene exhibits distinct regioselectivity compared to its 4-chloro-3-fluoro isomer .
Synthetic Utility : The butoxy group’s bulkiness may limit use in certain reactions but could improve bioavailability in pharmaceutical contexts .
Q & A
Q. What are the optimal synthetic routes for 1-butoxy-2-fluoro-3-nitrobenzene, and how do reaction conditions influence yield?
The synthesis of this compound typically involves sequential functionalization of the benzene ring. Key steps include:
- Fluorination : Direct electrophilic fluorination or halogen exchange (e.g., using KF in polar aprotic solvents) at the ortho position .
- Nitration : Controlled nitration at the meta position using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration .
- Butoxy Group Introduction : Williamson ether synthesis with 1-bromobutane and a deprotonated phenolic intermediate (e.g., using NaH in THF or DMF) .
Q. Critical Parameters :
- Temperature control during nitration prevents side reactions like ring sulfonation.
- Steric hindrance from the nitro group may slow butoxy substitution; extended reaction times (12–24 hours) improve yields .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Primary Methods :
- ¹⁹F NMR : Identifies fluorine chemical shifts (δ ≈ -110 to -120 ppm for aromatic F) and confirms substitution patterns .
- ¹H NMR : Distinct splitting patterns for butoxy protons (δ 1.0–1.6 ppm for CH₂/CH₃) and aromatic protons adjacent to nitro/fluoro groups .
- IR Spectroscopy : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
Data Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁FNO₃: calculated 236.0722) .
Advanced Research Questions
Q. How does the electronic interplay between substituents affect the reactivity of this compound in further functionalization?
The nitro group is a strong electron-withdrawing meta-director, while the butoxy group is electron-donating and ortho/para-directing. This creates competing effects:
- Electrophilic Substitution : Nitro dominance directs incoming electrophiles to the para position relative to itself (position 5), but steric hindrance from butoxy may favor alternative sites .
- Reduction Challenges : Nitro groups are typically reduced to amines (e.g., using H₂/Pd-C), but the presence of fluorine may require milder conditions (e.g., SnCl₂/HCl) to avoid defluorination .
Q. Experimental Design :
- Use DFT calculations to map electron density and predict reactive sites.
- Validate with regioselective bromination or coupling reactions .
Q. What are the stability considerations for this compound under varying storage conditions?
Key Stability Risks :
Q. Stability Testing Protocol :
| Condition | Temperature | Duration | Degradation Threshold |
|---|---|---|---|
| Light (UV) | 25°C | 48 hrs | ≤5% by HPLC |
| Humidity (75% RH) | 40°C | 1 week | ≤10% by TLC |
Q. How can researchers resolve contradictions in reported reaction outcomes for nitro-fluoroaromatics?
Case Example : Conflicting yields in nitration steps may arise from varying acid concentrations or impurity profiles. Resolution Strategy :
- Reproducibility Checks : Replicate experiments with strict control of reagent purity (e.g., HNO₃ ≥98%) and moisture levels .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dinitro derivatives or sulfonated intermediates) .
- Meta-Analysis : Cross-reference data from analogous compounds (e.g., 1-chloro-4-fluorobenzene nitration kinetics) to identify trends .
Q. What computational methods aid in predicting the physicochemical properties of this compound?
Recommended Tools :
- Molecular Dynamics (MD) Simulations : Predict solubility in organic solvents (e.g., logP ≈ 2.5 in DCM) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F (≈485 kJ/mol) and C-NO₂ (≈260 kJ/mol) to assess thermal stability .
- QSAR Models : Correlate substituent effects with toxicity profiles for environmental risk assessments .
Q. How can researchers optimize purification protocols for this compound?
Purification Challenges :
- High lipophilicity complicates crystallization.
- Trace fluorinated byproducts may co-elute during column chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
